6-CHLOROBENZO[D]ISOXAZOLE-3-CARBOXYLIc acid
Overview
Description
“6-CHLOROBENZO[D]ISOXAZOLE-3-CARBOXYLIc acid” is a chemical compound with the empirical formula C7H4ClNO2 . It has a molecular weight of 169.57 . This compound is used for pharmaceutical testing .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H4ClNO3/c9-4-1-2-5-6 (3-4)13-10-7 (5)8 (11)12/h1-3H, (H,11,12)
. This code provides a standard way to encode the compound’s molecular structure.
Physical and Chemical Properties Analysis
The “this compound” is a solid substance . It should be stored in a dry environment at a temperature between 2-8°C .
Scientific Research Applications
Synthetic Applications and Reactivity
Isoxazoles and isoxazolines are crucial in the synthesis of natural products, drugs, herbicides, and agrochemicals due to their reactivity and functional versatility. The preparation of pharmacologically active isoxazoles through selective and versatile methodologies highlights their significance in medicinal chemistry and material science (Vitale & Scilimati, 2013). Additionally, novel routes to synthesize 5-substituted 3-isoxazolols showcase the innovation in synthetic organic chemistry, offering new pathways for the development of complex molecules without byproducts (Sørensen, Falch, & Krogsgaard‐Larsen, 2000).
Biological Activities and Potential Applications
Research has also explored the biological activities of isoxazole derivatives. For instance, isoxazolyl- and isothiazolylcarbamides exhibit significant antitumor activity, suggesting their potential as therapeutic agents (Potkin et al., 2014). This aligns with the ongoing need for new antitumor compounds with high efficacy and novel mechanisms of action.
Herbicidal Activity
The herbicidal activity of 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides against broadleaf and narrowleaf weeds demonstrates the agricultural applications of isoxazole derivatives. These compounds show promise in controlling weed populations at low application rates, offering an efficient and environmentally friendly approach to crop protection (Hamper et al., 1995).
Safety and Hazards
The safety information for “6-CHLOROBENZO[D]ISOXAZOLE-3-CARBOXYLIc acid” indicates that it has several hazard statements: H302-H315-H319-H332-H335 . This means it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . The precautionary statements are P261-P280-P305+P351+P338, which suggest avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
Properties
IUPAC Name |
6-chloro-1,2-benzoxazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO3/c9-4-1-2-5-6(3-4)13-10-7(5)8(11)12/h1-3H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWICAZKQSVOGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)ON=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50716987 | |
Record name | 6-Chloro-1,2-benzoxazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50716987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28691-49-8 | |
Record name | 6-Chloro-1,2-benzoxazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50716987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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